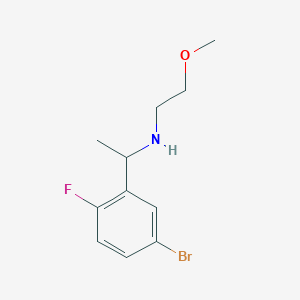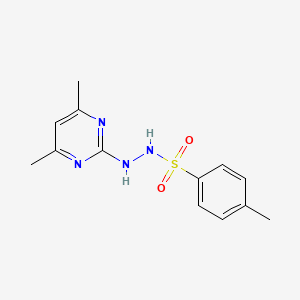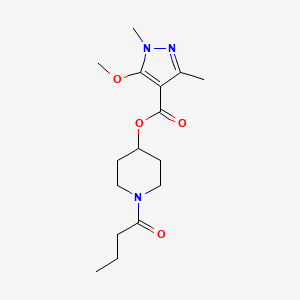
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine, also known as BFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFE belongs to the class of phenethylamines, which are known for their psychoactive effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has also been shown to increase the levels of cAMP, a signaling molecule that is involved in many cellular processes, including neurotransmitter release and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine in lab experiments is its high potency and selectivity. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to have a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying the function of these receptors. However, one limitation of using 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine is its potential for abuse and addiction, which makes it important to handle and store the compound with care.
Direcciones Futuras
There are several future directions for research on 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine. One area of interest is in the development of new drugs for the treatment of depression and anxiety disorders. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has shown promise in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is in the study of the long-term effects of 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine on the brain and behavior. Finally, there is a need for research on the potential risks and benefits of using 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine in combination with other drugs or therapies.
Métodos De Síntesis
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-fluoroaniline with 2-methoxyethylamine, followed by reduction and alkylation. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been studied for its potential therapeutic properties in various fields of research. One of the most promising areas of application is in the treatment of depression and anxiety disorders. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to have antidepressant and anxiolytic effects in animal models, which makes it a potential candidate for the development of new drugs for the treatment of these disorders.
Propiedades
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-8(14-5-6-15-2)10-7-9(12)3-4-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFHZYUQAOBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)


![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)
![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)
![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)